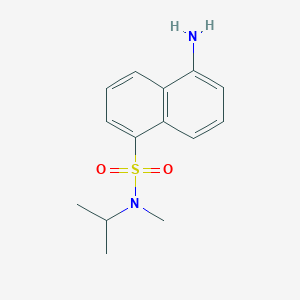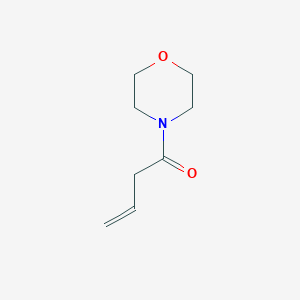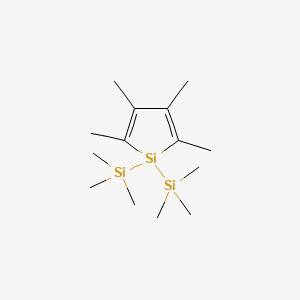![molecular formula C30H42N2O2 B14252270 4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate CAS No. 185527-81-5](/img/structure/B14252270.png)
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanate group attached to a phenyl ring, which is further connected to an imino group and a hexadecyloxy-substituted phenyl ring. Its intricate structure makes it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate typically involves a multi-step process. One common method includes the condensation reaction between 4-(hexadecyloxy)benzaldehyde and 4-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting imine intermediate is then treated with cyanogen bromide to form the final cyanate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyanate group, where nucleophiles such as amines or thiols replace the cyanate group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: New derivatives with substituted functional groups.
科学研究应用
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of 4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyanate group can react with nucleophiles in biological systems, forming covalent bonds and modifying the function of biomolecules. Additionally, the imino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
- 4-[(E)-{[4-(Octadecyloxy)phenyl]imino}methyl]phenyl cyanate
- 4-[(E)-{[4-(Dodecyloxy)phenyl]imino}methyl]phenyl cyanate
- 4-[(E)-{[4-(Tetradecyloxy)phenyl]imino}methyl]phenyl cyanate
Uniqueness
4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate stands out due to its specific hexadecyloxy substitution, which imparts unique physical and chemical properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
185527-81-5 |
|---|---|
分子式 |
C30H42N2O2 |
分子量 |
462.7 g/mol |
IUPAC 名称 |
[4-[(4-hexadecoxyphenyl)iminomethyl]phenyl] cyanate |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-33-29-22-18-28(19-23-29)32-25-27-16-20-30(21-17-27)34-26-31/h16-23,25H,2-15,24H2,1H3 |
InChI 键 |
HQUMKRBJICBBLN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)

![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)

